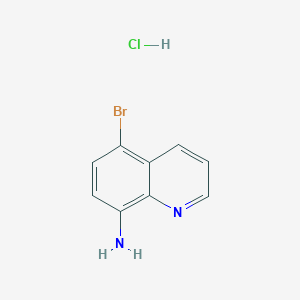

5-bromoquinolin-8-amine hydrochloride

Description

The exact mass of the compound 5-Bromo-quinolin-8-ylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromoquinolin-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h1-5H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRMUKRCAFQNLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583266 | |

| Record name | 5-Bromoquinolin-8-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297760-76-0 | |

| Record name | 5-Bromoquinolin-8-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoquinolin-8-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-bromoquinolin-8-amine hydrochloride molecular weight

An In-depth Technical Guide to 5-Bromoquinolin-8-amine Hydrochloride: Core Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. The document elucidates the compound's core physicochemical properties, with a primary focus on its molecular weight of 259.53 g/mol .[1] We will explore a logical and illustrative synthetic pathway, methods for analytical validation, and the compound's significant applications as a versatile building block in the synthesis of novel bioactive molecules. Furthermore, this guide outlines essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting. The insights provided are grounded in established chemical principles and supported by authoritative sources to empower researchers in their scientific endeavors.

Introduction: The Quinoline Privileged Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry.[2][3] This structure is a cornerstone in the design of numerous synthetic compounds with a wide spectrum of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Derivatives of 8-aminoquinoline and 8-hydroxyquinoline, in particular, have garnered significant attention for their potent biological activities and their ability to chelate metal ions, a property leveraged in both therapeutic and diagnostic applications.[2][5] this compound serves as a crucial functionalized intermediate, offering two distinct reactive sites—the amine and bromo groups—for the strategic development of more complex and targeted molecular architectures.

Physicochemical and Structural Characterization

The precise characterization of a chemical compound is fundamental to its application in research. The key properties of this compound and its corresponding free base are summarized below. The hydrochloride salt is formed by the protonation of the basic quinoline nitrogen, which enhances the compound's solubility in aqueous media—a common strategy in drug development.

Table 1: Core Physicochemical Properties

| Property | This compound | 5-Bromoquinolin-8-amine (Free Base) |

| IUPAC Name | 5-bromoquinolin-8-amine;hydrochloride | 5-bromoquinolin-8-amine |

| CAS Number | 297760-76-0[1] | 53472-18-7[6][7] |

| Molecular Formula | C₉H₇BrN₂·HCl[1] | C₉H₇BrN₂[6][7] |

| Molecular Weight | 259.53 g/mol [1] | 223.07 g/mol [6][7] |

| Appearance | Solid (form may vary) | White to orange/green powder/crystal |

| Melting Point | Not specified | 109-110 °C[7] |

| Exact Mass | Not specified | 221.97926 Da[6] |

Chemical Structures:

-

Figure 1 (A): 5-Bromoquinolin-8-amine (Free Base)

-

Figure 1 (B): this compound

(Chemical structure images would be placed here in a formal document)

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general strategy involves the regioselective bromination of a quinoline precursor, followed by the formation of the hydrochloride salt.

Synthetic Strategy

A logical approach to synthesizing the target compound begins with a suitable 8-substituted quinoline. One common method is the direct electrophilic bromination of 8-aminoquinoline. The amino group is an activating group, directing electrophiles to the ortho and para positions (positions 7 and 5). By carefully controlling the stoichiometry and reaction conditions, bromination can be directed primarily to the 5-position. An alternative pathway involves the bromination of 8-hydroxyquinoline, followed by conversion of the hydroxyl group to an amine, though this is a more circuitous route.

The final and critical step is the conversion of the purified 5-bromoquinolin-8-amine free base into its hydrochloride salt. This is typically achieved by treating a solution of the amine in an organic solvent with hydrochloric acid, causing the salt to precipitate.[8]

Illustrative Experimental Protocol

Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of 5-Bromoquinolin-8-amine (Free Base)

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-aminoquinoline in a suitable solvent such as chloroform or glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of one equivalent of a brominating agent, such as N-Bromosuccinimide (NBS) or bromine, dissolved in the same solvent, dropwise over 30-60 minutes. The use of NBS is often preferred as it is easier to handle and can lead to more selective reactions than liquid bromine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Work-up and Purification

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize excess acid and bromine.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 5-bromoquinolin-8-amine by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure free base.

Step 3: Formation of this compound

-

Dissolve the purified free base in a minimal amount of a dry organic solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or gaseous HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold, dry solvent (e.g., diethyl ether), and dry under vacuum to yield pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 5-bromoquinolin-8-amine HCl.

Analytical Validation

Confirming the identity and purity of the final product is a non-negotiable step in chemical synthesis. A combination of spectroscopic and analytical techniques should be employed.

-

Mass Spectrometry (MS): Analysis of the compound would reveal a characteristic isotopic pattern for the molecular ion of the free base (C₉H₇BrN₂) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, with peaks appearing at m/z ≈ 222 and 224.[6]

-

¹H NMR Spectroscopy: The proton NMR spectrum would show a distinct set of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring system, along with a signal for the amine protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C-Br stretching (typically below 600 cm⁻¹).

-

Melting Point Analysis: A sharp melting point for the purified free base, consistent with the literature value (109-110 °C), indicates high purity.[7]

Analytical Validation Workflow

Caption: Workflow for the analytical validation of the synthesized compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a highly valuable intermediate for constructing more elaborate molecules.

-

Versatile Chemical Intermediate: The molecule possesses two key reactive handles. The primary amine at the 8-position can be readily functionalized through acylation, alkylation, or diazotization reactions. The bromine atom at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[9]

-

Precursor for Bioactive Molecules: The 8-hydroxyquinoline scaffold, a close analogue, is known for its wide range of pharmacological applications, including roles as anticancer, anti-HIV, antifungal, and neuroprotective agents.[2][4] By using 5-bromoquinolin-8-amine as a starting material, researchers can synthesize novel libraries of compounds built upon this privileged core, exploring new structure-activity relationships (SAR).

-

Metal Chelation and Sensing: Quinoline derivatives containing heteroatoms at the 8-position (like nitrogen, oxygen, or sulfur) are excellent chelating agents for metal ions.[9][10] While the amine itself is a weaker chelator than a hydroxyl or thiol group, it serves as a precursor to ligands used in analytical chemistry for detecting heavy metals or in the development of metal-modulating therapeutics.[10]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on data for the free base and general best practices for quinoline derivatives.

Hazard Identification

Based on GHS classifications for the free base, the compound should be treated as:

-

Harmful if swallowed (Acute toxicity, oral)[6]

-

Causes skin irritation [6]

-

Causes serious eye irritation [6]

-

May cause respiratory irritation [6]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Eyewash stations and safety showers should be readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][13]

-

Handling Practices: Avoid generating dust.[12] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12] Avoid ingestion and inhalation.[11]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[12]

Conclusion

This compound is a fundamentally important reagent in the field of chemical and pharmaceutical sciences. With a definitive molecular weight of 259.53 g/mol , this compound provides a reliable and versatile platform for synthetic innovation. Its dual-functional nature allows for sequential and site-selective modifications, making it an ideal starting point for the discovery of novel therapeutics, chemical sensors, and other advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full potential in research and development.

References

- Title: Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. Source: Google Patents.

-

Title: 5-Bromo-8-chloroisoquinolin-3-amine | C9H6BrClN2 | CID 67450555 - PubChem. Source: PubChem. URL: [Link]

-

Title: 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem. Source: PubChem. URL: [Link]

-

Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Source: SciSpace. URL: [Link]

-

Title: 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc. Source: Chemsrc. URL: [Link]

-

Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Source: ACG Publications. URL: [Link]

-

Title: Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Source: MDPI. URL: [Link]

-

Title: Safety Data Sheet: 5-Aminolevulinic acid hydrochloride - Carl ROTH. Source: Carl ROTH. URL: [Link]

-

Title: Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95% - Cole-Parmer. Source: Cole-Parmer. URL: [Link]

-

Title: Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. Source: The Royal Society of Chemistry. URL: [Link]

-

Title: Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure-Activity Relationships, and Perspectives - PubMed. Source: PubMed. URL: [Link]

Sources

- 1. 5-Bromo-quinolin-8-ylamine hydrochloride | CAS 297760-76-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure-Activity Relationships, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]

- 8. rsc.org [rsc.org]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. 5-bromoquinolin-8-ol - Safety Data Sheet [chemicalbook.com]

5-Bromoquinolin-8-amine Hydrochloride: Technical Profile & Application Guide

[1]

Executive Summary

5-Bromoquinolin-8-amine hydrochloride (often abbreviated as 5-Br-8-AQ[1]·HCl ) is a bifunctional heteroaromatic scaffold critical to medicinal chemistry and ligand design. It serves as a "privileged structure" due to its ability to participate in orthogonal synthetic transformations: the C5-bromine atom allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the N8-amine provides a handle for amide coupling, sulfonylation, or reductive amination.[1]

This guide provides a rigorous technical analysis of the compound, moving beyond basic datasheet parameters to explore its synthetic utility, stability profiles, and specific handling requirements for high-precision research.[1]

Physicochemical Profile

The hydrochloride salt form is preferred in biological assays due to enhanced water solubility and improved oxidative stability compared to the free base.

Table 1: Comparative Properties (Free Base vs. Hydrochloride)

| Property | Free Base (5-Bromoquinolin-8-amine) | Hydrochloride Salt (5-Br-8-AQ[1] · HCl) |

| CAS Number | 53472-18-7 | Varies by stoichiometry (mono/di) |

| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂[1][2][3][4][5][6] · xHCl (typically x=1 or 2) |

| Molecular Weight | 223.07 g/mol | ~259.53 g/mol (Mono-HCl) |

| Appearance | Yellow to brown crystalline solid | Yellow/Orange hygroscopic powder |

| Solubility | DMSO, MeOH, DCM; Poor in water | Water (>10 mg/mL), DMSO, MeOH |

| Melting Point | 109–110 °C | >200 °C (often decomposes) |

| pKa (Est.) | ~3.0 (Ring N), ~ -1.0 (Exocyclic N) | N/A (Already protonated) |

| Storage | Dark, Inert atmosphere (Ar/N₂) | Desiccated, -20°C, Dark |

Technical Insight (pKa): The introduction of the bromine atom at the C5 position (electron-withdrawing via induction) significantly lowers the basicity of the quinoline nitrogen compared to unsubstituted 8-aminoquinoline (pKa ~3.99).[1] This makes the ring nitrogen a softer base, influencing its metal chelation properties.

Synthetic Routes & Purity Optimization[1]

Direct bromination of 8-aminoquinoline is chemically hazardous due to the formation of inseparable mixtures (mono-bromo, di-bromo, and oxidized byproducts).[1] The protocol below outlines the Protected Route , which ensures regioselectivity and high purity.

Diagram 1: Optimized Synthetic Workflow

Caption: Step-wise synthesis emphasizing the N-acetyl protection strategy to prevent over-bromination and oxidation.

Detailed Protocol (Self-Validating)

-

Protection: React 8-aminoquinoline with acetic anhydride in pyridine. Validation: TLC shows disappearance of the fluorescent starting amine and appearance of a non-fluorescent amide spot.

-

Bromination: Treat the acetamide with N-Bromosuccinimide (NBS) in DMF at 0°C.

-

Why: The acetyl group sterically hinders the N8 position and moderates the ring's electron density, directing the bromine almost exclusively to the C5 position (para to the amine).

-

-

Deprotection/Salt Formation: Reflux in ethanolic HCl.[1]

-

Purification: Upon cooling, the hydrochloride salt often precipitates directly. If not, add diethyl ether to induce precipitation.

-

QC Check: 1H NMR should show a characteristic singlet or doublet shift for the C5 proton, distinct from the complex multiplet of the starting material.

-

Reactivity & Functionalization[1]

5-Bromoquinolin-8-amine is a "linchpin" molecule.[1] Its reactivity is orthogonal, meaning you can modify one part of the molecule without affecting the other.

Diagram 2: Orthogonal Reactivity Map[1]

Caption: Functionalization map showing the three distinct zones of reactivity: C5 (Blue), N8 (Green), and N1 (Yellow).[1]

Key Reaction Classes

-

C5-H Cross-Coupling: The C5-Bromine bond is activated for Palladium-catalyzed reactions.[1]

-

N8-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.[1]

-

Relevance: This generates analogs of Primaquine or Tafenoquine , targeting the liver stage of Plasmodium parasites.

-

-

Metal Chelation: The N1 and N8 nitrogens form a 5-membered chelate ring with transition metals (Cu²⁺, Zn²⁺).

-

Contrast: Unlike 8-hydroxyquinoline (which forms neutral complexes), 8-aminoquinoline complexes are often cationic and have different redox potentials, useful in designing metallo-drugs.[1]

-

Handling, Stability & Safety

Stability Hazards[1][7]

-

Photo-oxidation: Aminoquinolines are sensitive to light.[1] UV exposure can lead to the formation of quinone-imines (highly colored, often red/black impurities).[1]

-

Protocol: Always wrap reaction flasks and storage vials in aluminum foil.[1]

-

-

Hygroscopicity: The HCl salt is hygroscopic. Absorption of water alters the stoichiometry (MW changes), leading to weighing errors in potency assays.

-

Protocol: Store in a desiccator.[1] Equilibrate to room temperature before opening to prevent condensation.

-

Safety Data (GHS)

References

-

PubChem. (2025).[5][8] 5-Bromoquinolin-8-amine Compound Summary. National Library of Medicine.[1] [Link]

-

Ökten, S., et al. (2016).[9][10] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.[1][9][10] [Link]

-

Ezeokonkwo, M. A., et al. (2019).[11] Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry. [Link]

-

ChemSrc. (2025). 5-Bromoquinolin-8-amine MSDS and Properties. [Link][1][2]

Sources

- 1. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-8-chloroisoquinolin-3-amine | C9H6BrClN2 | CID 67450555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-8-hydroxyquinoline dihydrochloride | C9H10Cl2N2O | CID 16211947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 7. carlroth.com [carlroth.com]

- 8. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 5-Bromoquinolin-8-amine Hydrochloride

Abstract: 5-Bromoquinolin-8-amine hydrochloride is a halogenated derivative of 8-aminoquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a key intermediate, its physical properties dictate storage conditions, formulation strategies, and reaction parameters. This guide provides a comprehensive overview of the essential physical and chemical characteristics of 5-bromoquinolin-8-amine and its hydrochloride salt, offering field-proven insights for researchers, chemists, and drug development professionals. We delve into the causality behind experimental choices for characterization and present self-validating protocols for analysis.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug design, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] Chemical modification of the quinoline ring, such as through halogenation, is a critical strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile. The introduction of a bromine atom, as in 5-bromoquinolin-8-amine, can enhance potency, improve metabolic stability, or provide a reactive handle for further synthetic elaboration. Understanding the fundamental physical properties of this key intermediate, particularly in its more soluble hydrochloride salt form, is the foundational first step in its successful application in research and development.

Chemical Identity and Structure

The hydrochloride salt is formed by the protonation of the basic quinoline nitrogen by hydrochloric acid. This conversion from the free base to a salt has profound effects on the compound's physical properties, most notably its solubility and melting point.

Caption: Workflow for Accurate Melting Point Determination.

Protocol for Qualitative Solubility Assessment

Causality: This protocol establishes a baseline for a compound's solubility in various solvents, which is essential for selecting appropriate solvents for reactions, purification (recrystallization), and analysis (e.g., NMR, HPLC).

-

Preparation: Add approximately 10 mg of the compound to a small test tube.

-

Solvent Addition: Add the chosen solvent (e.g., water, methanol, dichloromethane, hexane) dropwise (approx. 0.1 mL increments) while vortexing or agitating.

-

Observation: Observe for dissolution. Continue adding solvent up to a total of 1-2 mL.

-

Classification:

-

Soluble: Dissolves completely.

-

Sparingly Soluble: Partial dissolution.

-

Insoluble: No visible dissolution.

-

-

System Validation: Test a known soluble compound (e.g., NaCl in water) and an insoluble one (e.g., AgCl in water) to ensure the observation method is reliable.

Safety and Handling

Based on aggregated data for the free base, 5-bromoquinolin-8-amine should be handled with appropriate care. [2]

-

GHS Hazards: The compound is classified as harmful if swallowed (Acute Toxicity 4), causes skin irritation (Skin Irritation 2), and causes serious eye irritation (Eye Irritation 2A). It may also cause respiratory irritation. [2]* Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate whose utility is underpinned by its distinct physical properties. The conversion from its sparingly soluble free base to the hydrochloride salt provides a material with enhanced aqueous solubility, which is advantageous for both synthetic and biological applications. The key characterization data—including its molecular weight, melting point, and unique spectroscopic signatures like the bromine isotope pattern in mass spectrometry—provide the necessary tools for researchers to confirm its identity and purity. Adherence to proper handling procedures is essential to ensure laboratory safety. This guide provides the foundational knowledge required for the effective and safe use of this important quinoline derivative.

References

-

Sunway Pharm Ltd. 5-Bromoquinolin-8-amine. [Link]

-

Chemsrc. 5-Bromoquinolin-8-amine | CAS#:53472-18-7. [Link]

-

PubChem. 5-Bromo-quinolin-8-ylamine. National Center for Biotechnology Information. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Wikipedia. 8-Aminoquinoline. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Bromoquinolin-8-amine Hydrochloride in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

In the realm of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The substituted quinoline, 5-bromoquinolin-8-amine, and its hydrochloride salt, are of particular interest as versatile intermediates. A profound understanding of their physicochemical properties, most notably their solubility, is not merely an academic exercise but a critical prerequisite for their successful application. Poorly characterized solubility can lead to significant challenges in synthesis, purification, formulation, and biological screening, ultimately impeding the pace of innovation.

This technical guide is designed for researchers, scientists, and drug development professionals who work with 5-bromoquinolin-8-amine hydrochloride. In the absence of extensive published quantitative solubility data for this specific salt, this document provides a comprehensive framework built on established chemical principles, data from structurally analogous compounds, and a detailed, field-proven experimental protocol for the empirical determination of its solubility. Our objective is to empower the scientific community with the knowledge and tools necessary to confidently and accurately navigate the solubility landscape of this important molecule.

Physicochemical Properties: The Molecular Blueprint for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. Understanding these parameters for both the free base, 5-bromoquinolin-8-amine, and its hydrochloride salt is fundamental to predicting and interpreting its solubility behavior.

| Property | 5-Bromoquinolin-8-amine (Free Base) | This compound | Rationale and Impact on Solubility |

| CAS Number | 53472-18-7 | 297760-76-0[1] | Unique identifiers for each chemical entity. |

| Molecular Formula | C₉H₇BrN₂[2] | C₉H₈BrClN₂[1] | The addition of HCl significantly alters the molecular properties. |

| Molecular Weight | 223.07 g/mol [3] | 259.53 g/mol [1] | Influences the mass-to-volume relationship in solution. |

| Melting Point | 109-110 °C[2] | Not available | A higher melting point generally suggests a more stable crystal lattice, which requires more energy to disrupt for dissolution. |

| LogP (calculated) | 2.6 - 3.2[2][3] | Not applicable | The LogP of the free base indicates a moderate lipophilicity, suggesting solubility in a range of organic solvents. This value is not directly applicable to the highly polar salt form. |

| pKa (estimated) | ~4-5 (quinoline nitrogen) | Not applicable | The pKa of the conjugate acid of the quinoline nitrogen is estimated based on related aminoquinolines.[4] This basicity allows for the formation of the hydrochloride salt. |

| Appearance | Crystalline solid | Expected to be a crystalline solid | The physical state of the solute. |

The Dichotomy of Solubility: Free Base vs. Hydrochloride Salt

A central theme in understanding the solubility of this compound is the profound impact of salt formation on its interaction with solvents. The free base and its hydrochloride salt can be considered as two distinct entities with disparate solubility profiles.

Predicted Solubility Profile of 5-Bromoquinolin-8-amine (Free Base)

Based on its moderate LogP and the qualitative solubility data of structurally similar compounds such as quinolin-8-amine (soluble in ethanol, acetone, benzene)[5] and 5,7-dibromo-8-hydroxyquinoline (fairly soluble in acetonitrile, acetone, ethyl acetate, chloroform, dichloromethane, benzene, and toluene), a general solubility profile for the free base can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility of Free Base | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The amino and quinoline nitrogen atoms can act as hydrogen bond acceptors, while the N-H bond can act as a donor, facilitating interaction with protic solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | The aromatic quinoline core and the bromo substituent contribute to van der Waals interactions with these non-polar but polarizable solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Pi-stacking interactions between the quinoline ring system and the aromatic solvent are likely to promote solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble | These solvents are less polar than alcohols and can act as hydrogen bond acceptors, but the overall interaction may be weaker. |

| Esters | Ethyl acetate | Soluble | Ethyl acetate has both a polar ester group and a non-polar ethyl group, allowing it to interact favorably with the multifaceted nature of the free base. |

| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | Soluble | These solvents have high dielectric constants and are excellent hydrogen bond acceptors, which should facilitate the dissolution of the moderately polar free base. |

The Impact of Salt Formation on Solubility

The conversion of the basic 5-bromoquinolin-8-amine to its hydrochloride salt is a fundamental chemical transformation that drastically alters its solubility profile. The protonation of the quinoline nitrogen (the more basic of the two nitrogens) introduces a formal positive charge and a chloride counter-ion, converting a moderately lipophilic organic molecule into an ionic salt.

This has two primary consequences for solubility in organic solvents:

-

Increased Polarity: The hydrochloride salt is significantly more polar than the free base. This fundamental change dictates that it will be less soluble in non-polar and weakly polar organic solvents. The principle of "like dissolves like" suggests that the highly polar, ionic nature of the salt is incompatible with the non-polar environment of solvents like toluene, hexane, or diethyl ether.

-

Crystal Lattice Energy: As an ionic compound, this compound will form a crystal lattice with strong electrostatic interactions between the protonated quinoline cation and the chloride anion. For dissolution to occur, the solvent molecules must provide sufficient energy (through solvation) to overcome this lattice energy. Many organic solvents may not provide favorable enough interactions to disrupt this stable crystalline structure.

Predicted Solubility Profile of this compound

Given the increased polarity and crystal lattice energy, the solubility of the hydrochloride salt in organic solvents is expected to be significantly lower than that of the free base.

| Solvent Class | Representative Solvents | Predicted Solubility of Hydrochloride Salt | Rationale |

| Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble | These polar, protic solvents are the most likely organic solvents to show some solubility. They can solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Insoluble to Very Sparingly Soluble | The polarity of these solvents is generally insufficient to overcome the crystal lattice energy of the salt. |

| Aromatic Hydrocarbons | Toluene, Benzene | Insoluble | These non-polar solvents cannot effectively solvate the ions of the salt. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Insoluble | The low polarity of these solvents makes them poor choices for dissolving the hydrochloride salt. |

| Esters | Ethyl acetate | Insoluble to Very Sparingly Soluble | While more polar than ethers, ethyl acetate is unlikely to be a good solvent for this salt. |

| Polar Aprotic Solvents | DMSO, DMF | Sparingly to Moderately Soluble | These highly polar solvents have the best chance, after polar protic solvents, of dissolving the salt due to their ability to solvate the cation. However, their ability to solvate the chloride anion is less effective than that of protic solvents. |

A Rigorous Protocol for the Experimental Determination of Solubility

Given the predictive nature of the above discussion, empirical determination of the solubility of this compound is essential for any practical application. The isothermal shake-flask method is a robust and widely accepted technique for this purpose.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Vials with airtight, chemically resistant caps (e.g., PTFE-lined)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Syringes

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) for quantitative analysis (optional, but recommended for higher accuracy).

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: To a vial, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached a steady state.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled, leaving a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately pass the supernatant through a syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements.

-

Quantification (Gravimetric Method): a. Transfer a precisely known volume of the filtrate to a pre-weighed, clean vial. b. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the solute. c. Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Calculate the solubility in mg/mL using the following formula:

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of filtrate (mL))

The solubility can also be expressed in other units, such as molarity, by using the molecular weight of the compound.

-

Validation: It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the data for the free base and related compounds indicate that appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Respiratory Protection: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

-

Spills: In case of a spill, collect the material and dispose of it as chemical waste. Avoid generating dust.[6]

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various scientific applications. While direct quantitative data is scarce, a comprehensive understanding of its physicochemical properties and the fundamental principles of salt formation allows for a robust, predictive framework. The hydrochloride salt is anticipated to be significantly less soluble in most organic solvents compared to its free base, with the highest potential for dissolution in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF.

Ultimately, the empirical determination of solubility is paramount. The detailed experimental protocol provided in this guide offers a reliable and accurate method for researchers to obtain the specific solubility data required for their work. By combining theoretical prediction with rigorous experimental validation, the scientific community can effectively harness the potential of this compound in advancing research and development.

References

-

ChemBK. quinolin-8-amine. [Link]

-

PubChem. 5-Bromo-quinolin-8-ylamine (CID 613829). [Link]

-

Chemsrc. 5-Bromoquinolin-8-amine (CAS#:53472-18-7). [Link]

-

ResearchGate. Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

ResearchGate. Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. [Link]

-

ResearchGate. Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. [Link]

-

PubChem. 4-Aminoquinoline (CID 68476). [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

-

Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

PubChem. 5-Aminoquinoline (CID 11911). [Link]

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

Sources

- 1. 5-Bromo-quinolin-8-ylamine hydrochloride | CAS 297760-76-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]

- 3. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Thermal Landscape of 5-Bromoquinolin-8-amine Hydrochloride: A Technical Guide to Melting Point Determination and Interpretation

For Immediate Release

Executive Summary

The melting point of an active pharmaceutical ingredient (API) is a fundamental characteristic that influences its purity, stability, and formulation development. For 5-bromoquinolin-8-amine hydrochloride, a quinoline derivative of interest in medicinal chemistry, understanding its thermal behavior is paramount. This guide will detail the significance of melting point analysis, provide a robust, step-by-step protocol for its accurate determination, and discuss the theoretical considerations that differentiate the thermal properties of the hydrochloride salt from its free base, 5-bromoquinolin-8-amine.

The Significance of Melting Point in a Drug Development Context

The melting point is more than a mere physical constant; it is a sentinel indicator of a substance's identity and purity. For a compound like this compound, a sharp and reproducible melting range is a primary indicator of high purity. Conversely, a broad or depressed melting range often suggests the presence of impurities. In the context of drug development, this parameter is critical for:

-

Purity Assessment: A narrow melting range is a reliable, albeit not absolute, indicator of a pure compound.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct melting points.

-

Stability Studies: A change in melting point over time can indicate degradation of the API.

-

Formulation Design: The melting point influences the choice of manufacturing processes, such as hot-melt extrusion.

Physicochemical Properties: A Comparative Overview

A clear understanding of the parent compound, 5-bromoquinolin-8-amine, is essential before delving into the specifics of its hydrochloride salt.

| Property | 5-Bromoquinolin-8-amine | This compound |

| CAS Number | 53472-18-7[1] | 297760-76-0[2] |

| Molecular Formula | C₉H₇BrN₂[1] | C₉H₇BrN₂·HCl[2] |

| Molecular Weight | 223.07 g/mol [3] | 259.53 g/mol [2] |

| Melting Point | 109-110 °C[1] | Not reported; expected to be significantly higher. |

The formation of a hydrochloride salt from the free base amine introduces a strong ionic interaction. This significantly increases the lattice energy of the crystalline solid, which in turn is expected to result in a substantially higher melting point for this compound compared to its free base.

Experimental Determination of Melting Point: A Validated Protocol

The following protocol outlines a standardized method for determining the melting point of this compound using a capillary melting point apparatus.

Materials and Equipment

-

This compound sample

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Thomas-Hoover or similar)[4]

-

Mortar and pestle

-

Spatula

Step-by-Step Methodology

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry the sample under vacuum. Gently grind the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Ramp Rate: Set an initial rapid heating rate to approach the expected melting point. Based on the free base, a starting point for observation could be around 120°C. Once within 20°C of the anticipated melting point, reduce the ramp rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Self-Validating System and Interpretation

-

Purity Indication: A sharp melting range (e.g., 0.5-1.5°C) is indicative of a high-purity sample.

-

Impurity Effects: A broad melting range (e.g., > 2°C) or a melting point lower than a reference standard suggests the presence of impurities.

-

Decomposition: If the sample darkens or decomposes before melting, this should be noted. For some quinoline derivatives, decomposition can occur at elevated temperatures.[5]

Visualizing the Workflow

The following diagram illustrates the logical flow of the melting point determination process.

Caption: A flowchart of the experimental workflow for melting point determination.

Theoretical Considerations and Causality

The conversion of 5-bromoquinolin-8-amine to its hydrochloride salt involves the protonation of the basic nitrogen atom of the quinoline ring by hydrochloric acid. This creates an ionic salt, which has a more ordered and stable crystal lattice structure compared to the free base. The increased energy required to overcome these stronger intermolecular forces (ionic and hydrogen bonding) in the salt form directly translates to a higher melting point.

Safety and Handling

Conclusion

While the precise melting point of this compound remains to be definitively published, this guide provides the necessary scientific framework for its determination and interpretation. By following the detailed protocol and understanding the underlying chemical principles, researchers can confidently characterize this compound and integrate it into their drug discovery and development pipelines. The empirical determination of this value will be a valuable contribution to the chemical literature.

References

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

-

Chemsrc. (2025-08-21). 5-Bromoquinolin-8-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. Retrieved from [Link]

Sources

- 1. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]

- 2. 5-Bromo-quinolin-8-ylamine hydrochloride | CAS 297760-76-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. chemicalbook.com [chemicalbook.com]

Technical Whitepaper: Spectroscopic Characterization of 5-Bromoquinolin-8-amine Hydrochloride

This guide provides an in-depth technical characterization of 5-bromoquinolin-8-amine hydrochloride , a critical intermediate in the synthesis of metalloprotease inhibitors, antimalarial agents, and organometallic ligands.

The content is structured to serve researchers requiring rigorous spectroscopic validation (NMR, MS, IR) and reliable experimental protocols.

Executive Summary

This compound (HCl salt of CAS 53472-18-7) is a halogenated quinoline derivative.[1] It serves as a bifunctional scaffold: the amine at position 8 facilitates chelation or amide coupling, while the bromine at position 5 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system. This compound is prone to oxidation as a free base; the hydrochloride salt is the preferred form for storage and handling.

Chemical Profile & Identity

| Property | Data |

| Systematic Name | This compound |

| Free Base CAS | 53472-18-7 |

| Molecular Formula | C₉H₈BrClN₂ (HCl salt) / C₉H₇BrN₂ (Free Base) |

| Molecular Weight | 259.53 g/mol (HCl salt) / 223.07 g/mol (Free Base) |

| Appearance | Yellow to brownish crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (hot); Sparingly soluble in DCM |

Synthesis & Salt Formation Workflow

The synthesis typically proceeds via the electrophilic aromatic substitution of 8-aminoquinoline. The high electron density at the 5-position (para to the amine) directs the bromination exclusively to this site.

Experimental Workflow (DOT Diagram)

Caption: Selective bromination of 8-aminoquinoline followed by hydrochloride salt formation.

Spectroscopic Analysis (The Core)

Mass Spectrometry (MS)

The presence of a single bromine atom provides a definitive isotopic signature.

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Key Diagnostic: The "Twin Peak" signature.

-

Interpretation: Bromine exists as

Br (50.7%) and

| Ion Species | m/z (Theoretical) | Relative Abundance | Assignment |

| [M+H]⁺ | 222.97 | 100% | |

| [M+H+2]⁺ | 224.97 | ~98% |

Analyst Note: In the HCl salt, the chloride counter-ion (

Cl/Cl) is typically lost during ESI ionization, so the spectrum reflects the cationic free base mass.

Proton NMR ( H NMR)

The spectrum is characterized by the desymmetrization of the quinoline system. The 5-Br substitution eliminates the H5 signal and simplifies the coupling patterns in the carbocyclic ring.

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Structural Assignment | |

| NH₃⁺ | 9.0 - 10.5 | Broad Singlet | - | Ammonium protons (Exchangeable with D₂O) |

| H2 | 8.95 - 9.05 | dd | Pyridine ring (Deshielded by N⁺) | |

| H4 | 8.50 - 8.60 | dd | Pyridine ring (Ortho to bridgehead) | |

| H3 | 7.70 - 7.80 | dd | Pyridine ring (Meta to N⁺) | |

| H6 | 7.85 - 7.95 | d | Benzene ring (Ortho to Br) | |

| H7 | 7.10 - 7.20 | d | Benzene ring (Ortho to Amine) |

Mechanistic Insight:

-

Salt Effect: Protonation of the quinoline nitrogen causes a significant downfield shift (approx. +0.5 to +1.0 ppm) of the protons on the pyridine ring (H2, H3, H4) compared to the free base.

-

Substituent Effect: The bromine at C5 exerts a weak deshielding effect on the adjacent H6. The amine at C8 (even when protonated) exerts a shielding effect on H7, keeping it the most upfield aromatic signal.

Infrared Spectroscopy (FT-IR)

The HCl salt formation significantly alters the N-H stretching region.

-

3300 - 2600 cm⁻¹: Broad, strong absorption band characteristic of the ammonium salt (

), obscuring the sharp primary amine doublets seen in the free base. -

1620 - 1580 cm⁻¹: C=N / C=C aromatic ring stretching vibrations.

-

1080 - 1050 cm⁻¹: C-Br stretching vibration (aryl bromide).

Experimental Protocols

Protocol A: Preparation of this compound

Use this protocol to convert the free base (if purchased) or crude reaction product into the stable salt.

-

Dissolution: Dissolve 1.0 g (4.5 mmol) of 5-bromoquinolin-8-amine free base in 10 mL of anhydrous ethanol. Slight warming (40°C) may be required.

-

Acidification: In a separate vial, dilute 1.0 mL of concentrated HCl (37%) in 5 mL of ethanol. Add this dropwise to the amine solution with vigorous stirring.

-

Observation: The solution will darken, and a yellow/orange precipitate should begin to form.

-

-

Crystallization: Stir at room temperature for 30 minutes, then cool in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether (

) to remove excess acid and non-polar impurities. -

Drying: Dry in a vacuum oven at 40°C for 4 hours.

-

Expected Yield: ~90-95%[2]

-

Storage: Hygroscopic. Store in a desiccator protected from light.

-

Protocol B: HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide/amine).

-

Retention Time: The 5-bromo derivative is more hydrophobic than the 8-aminoquinoline parent, eluting later.

References

-

Synthesis & Properties: PubChem. 5-Bromoquinolin-8-amine. National Library of Medicine. [Link]

-

Bromination Methodology: Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. (Contains analogous bromination protocols for phenanthrolines/quinolines). [Link]

Sources

1H NMR spectrum of 5-bromoquinolin-8-amine hydrochloride

Technical Guide: H NMR Analysis of this compound

Executive Summary & Structural Context

This compound (CAS: N/A for specific salt; Base CAS: 5470-75-7) is a critical intermediate in the synthesis of metallodrugs (e.g., clioquinol analogs) and antimalarial agents.

In the context of NMR spectroscopy, this compound presents a unique challenge due to the interplay between the electron-rich 8-amino group, the electron-withdrawing 5-bromo substituent, and the protonation state of the quinoline nitrogen.

Key Analytical Objectives:

-

Differentiation: Distinguishing the 5-bromo regioisomer from the 7-bromo or 5,7-dibromo impurities.

-

Salt Confirmation: Verifying the hydrochloride salt formation via chemical shift perturbations (the "Salt Shift").

-

Proton Assignment: Unambiguous assignment of the AB spin system (benzenoid ring) and the AMX/ABX system (heterocyclic ring).

Structural Analysis & Theoretical Prediction

Before interpreting the spectrum, we must establish the numbering scheme and the electronic environment.

Molecular Geometry & Numbering

The quinoline scaffold consists of a fused benzene and pyridine ring.

-

Heterocyclic Ring (Pyridine-like): Contains Nitrogen (N1) and protons H2, H3, H4.

-

Benzenoid Ring: Contains substituents Br (C5) and NH

(C8). Remaining protons are H6 and H7.

Protonation Dynamics

In the hydrochloride form, protonation occurs primarily at the quinoline ring nitrogen (N1) , not the exocyclic amine. The pKa of the ring nitrogen in 8-aminoquinolines is approximately 4.0, whereas the aniline-like nitrogen is significantly less basic due to resonance delocalization into the ring.

Impact on Spectrum:

-

Deshielding: Protonation of N1 introduces a positive charge, causing a significant downfield shift (deshielding) of the adjacent protons, specifically H2 and H4 .

-

Exchangeables: In DMSO-

, the N-H protons (ring NH

Visualization: Structure & Numbering

The following diagram illustrates the atomic numbering and the expected spin systems.

Figure 1: Spin system topology of 5-bromoquinolin-8-amine HCl. Note the isolation of the H6-H7 pair from the H2-H3-H4 system.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and visibility of exchangeable protons, strictly anhydrous conditions are recommended.

| Parameter | Specification | Rationale |

| Solvent | DMSO- | Solubilizes the HCl salt effectively; slows proton exchange to allow observation of NH |

| Concentration | 5–10 mg in 0.6 mL | Prevents aggregation/stacking effects common in planar quinolines which can cause concentration-dependent shifts. |

| Reference | TMS (0.00 ppm) or Residual Solvent (2.50 ppm) | Internal referencing is critical for precise chemical shift reporting. |

| D | Optional Step | Add 1 drop D |

Acquisition Parameters[1][2]

-

Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

-

Transients (Scans): 16 or 32 (sufficient for >5 mg).

-

Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of aromatic protons with different T1 relaxation times).

Spectral Assignment & Interpretation[2][3][4][5][6][7]

The spectrum is divided into three distinct regions.[1][2] The chemical shifts (

Region A: The Heterocyclic Ring (Protons 2, 3, 4)

This ring typically exhibits an AMX or ABX pattern.

-

H2 (Position 2):

8.90 – 9.10 ppm (dd or d) -

H4 (Position 4):

8.60 – 8.80 ppm (dd) -

H3 (Position 3):

7.70 – 7.90 ppm (dd)

Region B: The Benzenoid Ring (Protons 6, 7)

This ring contains the substituents. With positions 5 (Br) and 8 (NH

-

H6 (Position 6):

7.90 – 8.10 ppm (d) -

H7 (Position 7):

7.10 – 7.40 ppm (d)- ). The amino group is a strong electron donor (resonance), which significantly shields the ortho position. This is usually the most upfield aromatic signal.

-

Note: In the HCl salt, this signal may shift slightly downfield compared to the free base, but it remains distinctively upfield of H6.

Region C: Exchangeable Protons

-

Ring NH

: Broad singlet, often > 10.0 ppm or extremely broad/invisible depending on water content/acidity. -

Exocyclic NH

: Broad singlet, typically 5.0 – 7.0 ppm . In the salt form, these protons can become involved in hydrogen bonding networks (Cl

Summary Table of Assignments

| Proton | Multiplicity | Assignment Logic | ||

| H2 | 8.90 – 9.10 | dd | Alpha to N | |

| H4 | 8.60 – 8.80 | dd | Gamma to N | |

| H6 | 7.90 – 8.10 | d | Ortho to Br; part of AB system. | |

| H3 | 7.70 – 7.90 | dd | Beta to N | |

| H7 | 7.10 – 7.40 | d | Ortho to NH | |

| NH | Variable | br s | N/A | Exchangeable; disappears in D |

Impurity Profiling & Troubleshooting

Common synthetic impurities can be identified by specific spectral fingerprints.

-

Starting Material (8-Aminoquinoline):

-

Look for a triplet (or dd) around 7.4 ppm. In the product, position 5 is substituted (Br), so H6/H7 is a doublet pair. In the starting material, H5, H6, H7 form an AMX/ABC system. The presence of a triplet in the aromatic region indicates incomplete bromination.

-

-

Over-Bromination (5,7-Dibromo-8-aminoquinoline):

-

If C7 is also brominated, the H6/H7 coupling disappears.

-

Diagnostic: A singlet appears for H6 (isolated proton) around 8.0–8.2 ppm. The upfield doublet for H7 will be missing.

-

-

Regioisomer (7-Bromoquinolin-8-amine):

-

Rare, but possible. The coupling pattern would change (H5/H6 would be the AB system), and the chemical shifts would alter significantly due to the loss of the shielding ortho-amino effect on H7.

-

Analytical Workflow Diagram

Figure 2: Decision tree for verifying product identity and purity based on the benzenoid ring signals.

References

-

Oregon State University. (2024). 1H NMR Chemical Shift Table and Principles. Retrieved from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[4] Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubMed Central. Retrieved from [Link]

Sources

- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

Spectroscopic Characterization of 5-Bromoquinolin-8-amine Hydrochloride: A Technical Guide

Topic: Spectroscopic Characterization of 5-Bromoquinolin-8-amine Hydrochloride Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.[1]

Executive Summary & Significance

This compound (5-Br-8-AQ[1]·HCl) is a critical intermediate in the synthesis of 8-aminoquinoline-directed C–H functionalization ligands and metallodrug precursors.[1] While the free base is often characterized by NMR, the hydrochloride salt form requires rigorous vibrational spectroscopy to confirm protonation status, lattice stability, and ionic purity.

This guide provides a high-fidelity analysis of the FT-IR spectrum, distinguishing between the free base (sharp N-H stretching) and the hydrochloride salt (broad ammonium features), ensuring precise quality control in drug development workflows.

Experimental Methodology

Sample Preparation: The Lattice Effect

For hydrochloride salts, the choice of sampling technique is not merely operational—it is structural.

-

Preferred Method: KBr Pellet Transmission

-

Protocol: Grind 1–2 mg of sample with ~100 mg of spectroscopic grade KBr. Press at 8–10 tons.[1][2]

-

Causality: Hydrochloride salts form strong hydrogen-bonded networks in the solid state.[1] Attenuated Total Reflectance (ATR) often applies insufficient pressure to resolve the broad, fine structure of the ammonium (

or ring

-

-

Alternative: Diamond ATR

-

Use Case: Rapid screening.

-

Caveat: Expect truncated intensity in the high-frequency region due to wavelength-dependent penetration depth (

).[1]

-

Acquisition Workflow (DOT Visualization)

Figure 1: Decision matrix for FT-IR acquisition. Desiccation is critical as HCl salts are often hygroscopic, and adsorbed water masks the N-H stretch.

Spectral Analysis & Assignment

The spectrum of this compound is dominated by the effects of protonation and halogenation .[1]

The "Salt Region" (3500 – 2500 cm⁻¹)

Unlike the free base, which shows two distinct, sharp doublets for the primary amine (

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |

| 3200 – 2600 | Broad Ammonium Band. Overlaps C-H stretches.[1] Indicates protonation of the 8-amino group and/or the quinoline ring nitrogen. Often shows "Fermi Resonance" sub-bands. | |

| 3050 | Weak shoulder on the ammonium band. | |

| ~2500 | Combination Bands | "Amine Salt" combination overtones (characteristic of amine hydrochlorides).[1] |

The Double Bond / Ring Region (1650 – 1400 cm⁻¹)

The quinoline ring breathing modes are sensitive to the 5-bromo substitution (mass effect) and protonation (electronic effect).

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |

| 1620 – 1590 | Ring Stretching. Protonation of the ring nitrogen typically shifts the | |

| 1550 – 1500 | Ammonium Deformation. Asymmetric bending of the protonated amine group. | |

| 1460 | Skeletal ring vibration.[1] |

The Fingerprint & Halogen Region (1400 – 400 cm⁻¹)

This region confirms the specific isomer (5-bromo) and the salt counter-ion environment.

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |

| 1280 – 1250 | Aryl-amine stretching.[1] | |

| 1080 – 1050 | Diagnostic. Aromatic C-Br vibrations often couple with ring modes here.[1] | |

| 820 – 780 | Out-of-Plane Bending. Characteristic of adjacent hydrogens on the quinoline ring.[1] The 5,8-substitution pattern disrupts the standard 3-adjacent H pattern.[1] | |

| 600 – 500 | Carbon-Bromine Stretch. A distinct, medium-intensity band often found near 550–650 cm⁻¹.[1] |

Self-Validating Protocol: Salt vs. Free Base

To ensure the material has not degraded (deprotonated) or dissociated, use this comparative logic:

Figure 2: Logic gate for confirming the hydrochloride salt form.

Key Discriminator:

-

Free Base: Sharp peaks at ~3450 cm⁻¹ and ~3350 cm⁻¹ (Asym/Sym N-H stretch).[1]

-

HCl Salt: Complete disappearance of sharp doublets; replaced by a "mound" centered ~2900 cm⁻¹.[1]

Troubleshooting & Artifacts

-

Water Interference:

-

Ion Exchange (KBr):

References

-

National Institute of Standards and Technology (NIST). 8-Hydroxyquinoline and Quinoline Derivatives IR Spectra.[1][6] NIST Chemistry WebBook, SRD 69.[1][6] Available at: [Link]

-

Ökten, S., et al. (2016).[1][3] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." ACG Publications (Organic Communications). 9:4, 89-97.[1] (Provides synthesis and characterization data for 5-bromo-8-aminoquinoline). Available at: [Link]

-

PubChem. 5-Bromoquinolin-8-amine Compound Summary. National Library of Medicine.[1] CID 122248.[1] Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] 7th Ed.[1] John Wiley & Sons.[1] (Authoritative text for amine salt vibrational assignments).

Sources

discovery and history of 5-bromoquinolin-8-amine

This technical guide details the discovery, synthesis, and medicinal chemistry applications of 5-bromoquinolin-8-amine , a bifunctional heterocyclic scaffold critical to modern drug development.

CAS Registry Number: 53472-18-7 (Free Base) / 63942-73-0 (Salt forms often cited) IUPAC Name: 5-bromoquinolin-8-amine Synonyms: 5-bromo-8-aminoquinoline; 5-bromo-8-quinolinamine

Executive Summary

5-Bromoquinolin-8-amine is a "privileged structure" in medicinal chemistry, serving as a dual-functional intermediate. It retains the historic 8-aminoquinoline core—famous for its antimalarial activity (e.g., Primaquine)—while introducing a reactive bromine at the C5 position. This halogen handle allows for precise late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making it an essential building block for developing inhibitors against targets like MALT1 (lymphoma) and Nek7 (inflammation).

Historical Evolution: From Antimalarial to Modular Scaffold

The history of 5-bromoquinolin-8-amine is not defined by a single "discovery" event but rather by its evolution from the 8-aminoquinoline lineage.

Phase I: The Antimalarial Era (1920s–1950s)

The 8-aminoquinoline scaffold gained prominence in the 1920s with the synthesis of Pamaquine and later Primaquine. Research focused heavily on the N8-substituents to improve efficacy against Plasmodium vivax. During this period, halogenation at the C5 position was primarily explored to block metabolic oxidation or alter lipophilicity. 5-bromoquinolin-8-amine emerged as a derivative in these structure-activity relationship (SAR) libraries but lacked the standalone fame of its non-halogenated cousins.

Phase II: The Cross-Coupling Renaissance (1990s–Present)

With the advent of robust Pd-catalyzed cross-coupling methods, 5-bromoquinolin-8-amine transitioned from a final target to a divergent intermediate . It allowed chemists to "lock" the quinoline core and the amine functionality while elaborating the C5 position to reach into deep hydrophobic pockets of enzymes.

-

Key Milestone: The identification of 8-aminoquinoline derivatives as inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) in the 2010s solidified the 5-bromo derivative's status as a high-value precursor.

Synthesis Protocols

Two primary routes exist for synthesizing 5-bromoquinolin-8-amine. The modern NBS-mediated route is preferred for its atom economy and yield.

Protocol A: Regioselective Bromination (Recommended)

Mechanism: Electrophilic aromatic substitution (SEAr). The 8-amino group strongly activates the C5 and C7 positions. By controlling temperature and stoichiometry, high regioselectivity for C5 is achieved.

-

Reagents: 8-Aminoquinoline, N-Bromosuccinimide (NBS).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Yield: >90%.

Step-by-Step Methodology:

-

Dissolution: Dissolve 8-aminoquinoline (1.0 eq) in MeCN (0.2 M concentration) in a round-bottom flask shielded from light (to minimize radical side reactions).

-

Addition: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[1]

-

Quench: Pour the reaction mixture into ice-cold 5% NaHCO3 solution.

-

Isolation: Filter the resulting yellow/brown precipitate. Wash with cold water.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes) if high purity (>99%) is required.

Protocol B: The Nitro-Reduction Route (Historical)

Context: Used before the availability of selective brominating agents or when starting from quinoline.

-

Bromination: Quinoline

5-Bromoquinoline. -

Nitration: 5-Bromoquinoline + HNO3/H2SO4

5-Bromo-8-nitroquinoline. -

Reduction: 5-Bromo-8-nitroquinoline + Fe/AcOH or H2/PtO2

5-Bromoquinolin-8-amine .

-

Drawback: Multi-step, harsh conditions, and potential for debromination during the reduction step.

Figure 1: Comparison of the modern direct bromination route (blue) versus the historical nitro-reduction route (grey).

Chemical Utility & Applications

The "Hub" nature of 5-bromoquinolin-8-amine allows for orthogonal functionalization.

| Reaction Type | Position | Reagent Example | Application |

| Suzuki Coupling | C5-Br | Aryl Boronic Acids | Biaryl scaffolds (e.g., MALT1 inhibitors) |

| Sonagashira | C5-Br | Terminal Alkynes | Extended pi-systems, rigid linkers |

| Buchwald-Hartwig | C5-Br | Amines | Introducing solubility/polarity |

| Amide Coupling | N8-NH2 | Acid Chlorides | Core scaffold attachment |

| Skraup Reaction | Ring | Glycerol/Acrolein | Synthesis of 1,10-phenanthrolines |

Case Study: MALT1 Inhibitors

In the development of inhibitors for MALT1 (a target for Diffuse Large B-Cell Lymphoma), the 5-bromoquinolin-8-amine scaffold is often used as the "warhead" anchor.

-

N8-Coupling: The amine is coupled to a pyrazolo-pyrimidine or similar core.

-

C5-Extension: The bromine is replaced (via Suzuki coupling) with a pyridine or pyrazole ring.

-

Mechanism:[2][3][4][5] This extension allows the molecule to occupy the allosteric site of the MALT1 protease, stabilizing the inactive conformation.

Figure 2: Divergent synthesis map showing the three primary vectors of modification.

Physical Properties & Safety

| Property | Value |

| Molecular Weight | 223.07 g/mol |

| Appearance | Yellow to Brown Solid |

| Melting Point | 99–101 °C |

| Solubility | Soluble in DMSO, DMF, DCM; Low in Water |

| pKa (est) | ~4.0 (Quinoline N), ~ -0.5 (Amine - weak base) |

Safety Note: As an aminoquinoline and halogenated aromatic, this compound should be treated as potentially toxic and an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dust.

References

-

PubChem. "5-Bromoquinolin-8-amine (Compound)." National Center for Biotechnology Information. [Link]

- Langer, P. et al. "Regioselective Synthesis of Brominated Quinolines." Tetrahedron, 2008.

-

Johnson & Johnson. "MALT1 Inhibitors and Methods of Use." World Intellectual Property Organization (WIPO) Patent WO2018119036. (Describes the use of the scaffold in drug discovery). [Link]

-

Organic Syntheses. "Preparation of 5-Bromo-8-nitroisoquinoline." Org.[4][6] Synth. (Historical reference for the nitro-reduction pathway logic). [Link]

Sources

- 1. WO2024059200A1 - Nek7 inhibitors - Google Patents [patents.google.com]

- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Privileged Scaffold and Its Electrophilic Reactivity

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 8-Aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

8-Aminoquinoline stands as a cornerstone scaffold in medicinal chemistry and synthetic organic chemistry. Its derivatives form the basis of a wide array of therapeutic agents, from classical antimalarials like primaquine to modern applications in oncology and neurodegenerative disease research.[1][2] The synthetic utility and biological activity of these compounds are intrinsically linked to the chemical reactivity of the quinoline core. Understanding and controlling electrophilic substitution reactions are paramount for the rational design and synthesis of novel 8-aminoquinoline derivatives.